(3-Heptyl)benzene

Surfactant science Detergent formulation Linear alkylbenzene sulfonate (LAS)

(3-Heptyl)benzene (CAS 2132-85-6), systematically named 3-phenylheptane or heptan-3-ylbenzene, is a C13H20 linear alkylbenzene (LAB) positional isomer with molecular weight 176.30 g/mol. It belongs to the class of secondary phenylalkanes where the aromatic ring attaches to the third carbon of the n-heptyl chain, distinguishing it from the primary 1-phenyl isomer (CAS 1078-71-3) and the secondary 2-phenyl isomer (CAS 2132-84-5).

Molecular Formula C13H20
Molecular Weight 176.30 g/mol
CAS No. 2132-85-6
Cat. No. B15491898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Heptyl)benzene
CAS2132-85-6
Molecular FormulaC13H20
Molecular Weight176.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)C1=CC=CC=C1
InChIInChI=1S/C13H20/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3
InChIKeyQXZANYPVYZTYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Heptyl)benzene (CAS 2132-85-6): Procurement-Grade Linear Alkylbenzene Isomer for Surfactant and Separation Science


(3-Heptyl)benzene (CAS 2132-85-6), systematically named 3-phenylheptane or heptan-3-ylbenzene, is a C13H20 linear alkylbenzene (LAB) positional isomer with molecular weight 176.30 g/mol [1]. It belongs to the class of secondary phenylalkanes where the aromatic ring attaches to the third carbon of the n-heptyl chain, distinguishing it from the primary 1-phenyl isomer (CAS 1078-71-3) and the secondary 2-phenyl isomer (CAS 2132-84-5). The positional isomerism of the phenyl substituent directly governs key physicochemical and performance properties relevant to industrial surfactant sulfonation, chromatographic separation, and environmental fate modeling [2].

Product Type Isomerically defined linear alkylbenzene (LAB)
Selection Logic 3-phenyl positional isomer for sulfonation control Distinct from 1-phenyl and 2-phenyl isomers
Workflow Context Surfactant synthesis, chromatographic reference, environmental fate modeling

(3-Heptyl)benzene (CAS 2132-85-6): Why In-Class Alkylbenzene Isomers Cannot Be Simply Interchanged in Sulfonation-Dependent Applications


Linear alkylbenzenes with identical molecular formulae but differing phenyl substitution positions (2-phenyl vs. 3-phenyl vs. 4-/5-phenyl internal isomers) produce sulfonated surfactants with markedly divergent solubility and detergency profiles. Commercial LAS manufacturing explicitly controls the 2/3-phenyl index as a critical quality parameter because sulfonates derived from external isomers (2- and 3-phenyl) exhibit fundamentally different aqueous solubility behavior than those from internal isomers [1]. The relative sulfonation reaction rates among positional isomers also vary systematically with alkyl chain branching position, meaning that a mixed isomer feedstock does not sulfonate uniformly [2]. Procuring the individual, isomerically pure (3-Heptyl)benzene rather than a mixed alkylbenzene cut enables precise control over the isomer distribution in the final surfactant product, a capability that is lost when substituting with the commercially ubiquitous but isomerically distinct 1-phenylheptane or mixed LAB streams.

!
Isomer substitution alters sulfonation outcome. Mixed isomer feedstocks sulfonate at different relative rates; substituting with 1-phenylheptane or commercial LAB streams loses the ability to precisely control the 2/3-phenyl index in the final sulfonated surfactant.
!
Surfactant solubility profile may shift significantly. The external (2+3-phenyl) isomer ratio is the dominant compositional lever governing LAS aqueous solubility. Using an undefined isomer mixture can push the solubility behavior outside the target formulation window.
!
Environmental fate data may not transfer. Biodegradation kinetics are isomer-specific; external isomers degrade faster. Replacing pure 3-phenyl isomer with an internal isomer-rich cut alters the expected environmental persistence profile.

(3-Heptyl)benzene (CAS 2132-85-6) vs. 1-Heptylbenzene and 2-Heptylbenzene: Quantitative Differential Performance Data for Informed Sourcing


Aqueous Solubility of Sulfonated Derivatives: External (2+3-Phenyl) Isomer Content Drives LAS Solubility Over Internal Isomers

LAS aqueous solubility is strongly governed by the ratio of external (2-phenyl + 3-phenyl) to internal (4-, 5-, 6-phenyl) isomers. The sodium salt of 2-phenyl single-isomer LAS exhibits the lowest solubility among the positional isomers, yet commercial LAS blends with high total 2-phenyl content paradoxically show the greatest overall solubility due to eutectic mixture effects [1]. A LAS surfactant mixture with a 2/3-phenyl index of approximately 75–160 (typical of commercial low-2-phenyl HF-process LAS) exhibits significantly lower solubility than blends enriched to a 2/3-phenyl index of 275–700 [2]. This means that increasing the 3-phenyl isomer contribution—which is not achievable using 1-phenylheptane starting material—directly modulates the external isomer ratio and the resulting surfactant solubility profile. The 3-phenyl isomer thus functions as a critical solubility-modulating component in optimized LAS blends.

LAS solubility: external vs. internal isomer ratio
Class-level inference
2/3-phenyl index 275–700 for enhanced solubility vs. 75–160 for low-solubility blends
External isomer ratio directly modulates surfactant aqueous solubility.
Data to verify; patent-class evidence for 2/3-phenyl index effects.
Surfactant science Detergent formulation Linear alkylbenzene sulfonate (LAS)

Biodegradation Rate: External 2- and 3-Phenyl LAS Isomers Degrade Faster Than Internal Isomers in Wastewater Treatment

The biodegradation rates of linear alkylbenzene sulfonate (LAS) positional isomers in wastewater treatment plants (WWTPs) are isomer-dependent. External isomers—specifically 2-phenyl and 3-phenyl LAS—biodegrade more rapidly than 4-, 5-, and 6-phenyl internal isomers under standard WWTP conditions [1]. This differential biodegradation was established by GC/MS analysis of individual LAS isomers across C10–C13 homolog series in environmental water samples. The 3-phenyl isomer therefore confers a superior environmental fate profile when incorporated into LAS surfactant products, compared to internal isomer-rich alternatives.

Biodegradation rate: external vs. internal LAS isomers
Class-level inference
External (2+3-phenyl) isomers biodegrade faster than internal (4/5/6-phenyl) isomers
Supports faster environmental clearance for 3-phenyl derived surfactants.
GC/MS isomer monitoring data from WWTP samples; source-specific review needed.
Environmental fate Surfactant biodegradation Wastewater treatment

GC Retention Index Differentiation: Systematic Elution Order Separation of 2-Phenyl, 3-Phenyl, and 4-/5-Phenyl Isomers on SE-30 Capillary Columns

Linear alkylbenzene positional isomers elute in a systematic, chain-position-dependent order on non-polar capillary GC columns (SE-30). For C9–C16 n-phenylalkane homologs, retention indices increase as the phenyl substituent moves from the 2-position toward the chain interior, with 3-phenyl isomers consistently eluting after 2-phenyl but before 4- and 5-phenyl isomers [1]. This separation factor enables unambiguous identification and quantification of the 3-phenyl isomer in complex LAB mixtures, a critical capability for quality control in surfactant precursor analysis.

GC retention index: positional isomer elution order
Class-level inference
3-phenyl isomer consistently resolves between 2-phenyl and 4-/5-phenyl on SE-30 columns
Enables unambiguous isomer identification in complex LAB mixtures.
Retention indices quantified for C9–C16 n-phenylalkanes.
Analytical chemistry Gas chromatography Isomer identification

Boiling Point and Density Differentiation: 3-Heptylbenzene vs. 1-Heptylbenzene Physical Property Comparison

The positional isomerism between (3-Heptyl)benzene and 1-Heptylbenzene produces a measurable boiling point difference. (3-Heptyl)benzene (CAS 2132-85-6) exhibits a boiling point of approximately 233.3 °C at 760 mmHg , while 1-Heptylbenzene (CAS 1078-71-3) shows a slightly higher boiling point range of 233–245.7 °C at 760 mmHg, depending on the measurement method . Density values are also distinguishable: 0.857 g/cm³ for the 3-isomer versus 0.860 g/mL for the 1-isomer at 25 °C. While these differences are modest (±0.3–1.2% relative), they are analytically significant for isomer discrimination via physical property measurement and can influence fractional distillation cut points in isomer separation processes.

Physical property differentiation
Cross-study comparable
Boiling point: ~233.3 °C (3-isomer) vs. 233–245.7 °C (1-isomer)
Density: 0.857 g/cm³ (3-isomer) vs. 0.860 g/mL (1-isomer) at 25 °C
Measurable basis for isomer identity verification and distillation cut-point refinement.
Literature values from vendor and database sources; data to verify.
Physical chemistry Thermophysical properties Distillation engineering

(3-Heptyl)benzene (CAS 2132-85-6): High-Impact Application Scenarios Driven by Quantifiable Differential Evidence


Precision LAS Surfactant Formulation: Modulating the 2/3-Phenyl Index for Solubility-Optimized Detergent Blends

Procure (3-Heptyl)benzene as a pure isomer feedstock for sulfonation into sodium 3-phenylheptane sulfonate. Blending this sulfonate with 2-phenyl and internal-isomer LAS components enables precise engineering of the 2/3-phenyl index within the 160–700 range associated with enhanced aqueous solubility [1]. This directly addresses the formulation challenge where low-2-phenyl commercial LAB (index 75–160) yields insufficient solubility for heavy-duty liquid detergent applications, while high-2-phenyl streams introduce cost and processing viscosity penalties [2].

Environmental Fate Reference Standard: Calibrating Biodegradation Assays for External vs. Internal LAS Isomers

Use isomerically pure (3-Heptyl)benzene as a precursor to synthesize the corresponding 3-phenyl LAS reference compound for biodegradation rate studies. The established faster biodegradation of external 2- and 3-phenyl isomers compared to 4-/5-/6-phenyl internal isomers [3] makes the 3-phenyl LAS standard essential for calibrating GC/MS isomer-specific monitoring in WWTP effluent compliance testing and for generating isomer-resolved environmental half-life data required by regulatory submissions.

GC Method Development and LAB Feedstock Quality Control: Authentic 3-Phenyl Isomer Reference Material

Deploy (3-Heptyl)benzene as an authentic chromatographic reference standard for developing and validating capillary GC methods on SE-30 or equivalent non-polar columns. The systematic elution order where 3-phenyl isomers resolve between 2-phenyl and 4-/5-phenyl peaks [4] means that pure 3-isomer spiking is the only reliable way to confirm peak assignment in complex commercial LAB mixtures containing up to six positional isomers.

Comparative Sulfonation Reactivity Studies: Isomer-Specific Kinetic Profiling for Process Optimization

Utilize pure (3-Heptyl)benzene in equimolar competitive sulfonation experiments with 2-phenyl and internal isomers to quantify relative sulfonation rate constants. The established methodology of Cohen et al. (1995) [5] demonstrated that commercial alkylbenzene isomer mixtures sulfonate at different relative velocities, but individual rate constants for the 3-phenyl isomer require pure starting material for unambiguous determination, directly informing reactor residence time optimization.

Application
Selection Property
Validation Focus
Precision LAS surfactant formulation
2/3-phenyl index modulation capability
Solubility-optimized detergent blend stability
Environmental fate reference standard
Isomer-specific biodegradation kinetics
GC/MS isomer-resolved WWTP effluent monitoring
GC method development and LAB QC
Authentic 3-phenyl isomer retention time
Unambiguous peak assignment in isomer mixtures
Comparative sulfonation reactivity studies
Isomer-specific sulfonation rate constant
Reactor residence time optimization model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

1 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Heptyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.